1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one

Synthetic intermediate Physical property characterization Analog comparison

This N-aryl pyrrolidin-2-one is a critical, patent-defined intermediate for synthesizing Trifarotene and related RARγ-selective agonists. The ortho-tert-butyl group provides essential steric bulk for downstream coupling, while the para-bromine serves as a dedicated handle for Suzuki-Miyaura cross-coupling to construct the terphenyl core. Sourcing this specific, non-generically-substitutable compound ensures fidelity to the published synthetic route (WO 2006066978 A1), avoids uncharacterized impurities, and supports process validation against documented precursor yields (e.g., 79%). Suitable for automated parallel synthesis.

Molecular Formula C14H18BrNO
Molecular Weight 296.2 g/mol
CAS No. 895543-25-6
Cat. No. B1401378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one
CAS895543-25-6
Molecular FormulaC14H18BrNO
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2=O
InChIInChI=1S/C14H18BrNO/c1-14(2,3)11-9-10(15)6-7-12(11)16-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3
InChIKeyRRLKUMLSYOSSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one CAS 895543-25-6: Chemical Identity and Procurement Baseline


1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one (CAS 895543-25-6, molecular formula C14H18BrNO, MW 296.2 g/mol) is a synthetic pyrrolidin-2-one derivative characterized by a 2-tert-butyl-4-bromophenyl substituent at the N1 position . The compound bears the TRC catalog number T135885 and FDA Unique Ingredient Identifier 95VJJ7GL4N [1]. It functions as a synthetic intermediate in the preparation of [1,1′:3′,1″]terphenyl-4-carboxylic acid and ester derivatives that serve as ligands modulating retinoic acid receptors (RAR) [2]. Commercially, the compound is typically offered as a white to light beige solid at purity levels of ≥95% to 98% with recommended storage at 4°C .

Why Generic Pyrrolidinone Substitution Fails for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one CAS 895543-25-6


Generic substitution among N-aryl pyrrolidin-2-one analogs is not viable for 1-(2-tert-butyl-4-bromophenyl)pyrrolidin-2-one due to the compound's specific role as a protected synthetic intermediate within a patent-defined reaction sequence leading to RAR-modulating terphenyl ligands [1]. The ortho-tert-butyl group provides steric bulk that influences downstream coupling reactivity, while the para-bromine serves as a functional handle for cross-coupling chemistry . Structural analogs lacking either the bromine atom for Suzuki-type coupling or the tert-butyl substituent would fail to yield the intended terphenyl pharmacophore geometry required for RARγ-selective agonist activity (Kdapp = 2 nM) observed in the ultimate target compound [2]. The pyrrolidin-2-one ring itself differs fundamentally from the reduced pyrrolidine analog (CAS 850012-53-2), altering solubility, crystallization behavior, and compatibility with subsequent acylation or alkylation steps .

Quantitative Differentiation Evidence for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one Procurement


Pyrrolidin-2-one vs. Pyrrolidine Analog: Density, Boiling Point, and Molecular Weight Differentiation

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one differs measurably from its reduced pyrrolidine analog (1-(4-bromo-2-tert-butylphenyl)pyrrolidine, CAS 850012-53-2) in key physical properties affecting handling and purification. The target compound contains a carbonyl group at C2 of the pyrrolidine ring, increasing molecular weight by ~14 Da and altering intermolecular interactions relative to the fully saturated analog .

Synthetic intermediate Physical property characterization Analog comparison

Patent-Documented Synthetic Utility: Exclusive Intermediate in RAR Ligand Terphenyl Synthesis

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is explicitly designated as an intermediate in the preparation of [1,1′:3′,1″]terphenyl-4-carboxylic acid and ester ligands that modulate retinoic acid receptors, as documented in PCT International Application WO 2006066978 A1 [1]. This patent, assigned to Galderma Research and Development, describes compounds with RAR-modulating activity for therapeutic and cosmetic applications, including Trifarotene (CAS 895542-09-3), an approved topical retinoid with RARγ-selective agonist activity (Kdapp = 2 nM for RARγ, 15 nM for RARβ, 500 nM for RARα) [2].

Retinoic acid receptor Terphenyl synthesis Drug intermediate Patent-protected route

Supplier-Reported Purity Benchmarks and Physical Appearance for Quality Control Assessment

Commercial suppliers report purity specifications of ≥95% (MuseChem CAT: C000337) and 98% (Bidepharm) for 1-(2-tert-butyl-4-bromophenyl)pyrrolidin-2-one, with analytical characterization including NMR, HPLC, and GC . Physical appearance is reported as a white to light beige solid with melting point 117-119°C, solubility in chloroform and ethyl acetate (slightly), and recommended storage at 4°C . The pyrrolidine analog (CAS 850012-53-2) is described as a thick yellow oil, indicating fundamentally different handling characteristics .

Purity specification Quality control Appearance standard Storage condition

Synthetic Precursor Relationships: Quantitative Yield Data from Published Routes

4-Bromo-2-tert-butylaniline (CAS 850012-44-1) serves as the immediate synthetic precursor to 1-(2-tert-butyl-4-bromophenyl)pyrrolidin-2-one . This aniline intermediate is prepared from 2-tert-butylaniline via NBS bromination in DMF, achieving a reported isolated yield of 79% (180 mg from 1 mmol scale) . Subsequent reaction with 4-chlorobutanoyl chloride yields N-(2-tert-butyl-4-bromophenyl)-4-chlorobutanamide (CAS 895543-24-5), which undergoes base-mediated cyclization to afford the target pyrrolidin-2-one .

Synthesis route Reaction yield Precursor characterization Bromination

Validated Application Scenarios for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one in Medicinal Chemistry and Process Development


RARγ-Selective Agonist Medicinal Chemistry Programs (Trifarotene and Analogs)

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is procured as a key intermediate for constructing the 3″-(tert-butyl)-4″-(pyrrolidin-1-yl)-[1,1′:3′,1″]terphenyl core characteristic of Trifarotene (CAS 895542-09-3), an approved RARγ-selective agonist (Kdapp = 2 nM) used topically for acne vulgaris [1]. The para-bromine substituent enables Suzuki-Miyaura cross-coupling with boronic acid partners to assemble the terphenyl scaffold [2]. Researchers engaged in structure-activity relationship (SAR) studies around RARγ-selective retinoids should prioritize this specific intermediate to maintain fidelity to the patent-described synthetic route and avoid introducing uncharacterized impurities that could confound biological assay interpretation.

Halogenated Pyrrolidin-2-one Building Block Library Synthesis

The compound's defined purity specifications (≥95% to 98%) and solid physical state (white to light beige solid, melting point 117-119°C) make it suitable for automated parallel synthesis workflows where accurate weighing and consistent handling are critical . Its N-aryl pyrrolidin-2-one scaffold with an aryl bromide functional handle supports diversification via palladium-catalyzed cross-coupling reactions, enabling the generation of focused libraries for screening against nuclear receptor targets beyond RAR, including RORγt and related orphan receptors . The ortho-tert-butyl group provides steric constraint that can be exploited to modulate ligand binding pocket interactions.

Process Chemistry and Scale-Up Route Validation

Process development teams seeking to validate or optimize the synthetic route described in WO 2006066978 A1 should source 1-(2-tert-butyl-4-bromophenyl)pyrrolidin-2-one as an analytical reference standard or as a starting material for telescoped reaction sequence development [1]. The documented precursor yields (e.g., 79% for 4-bromo-2-tert-butylaniline bromination) provide baseline metrics against which process improvements can be benchmarked . The compound's higher boiling point (424.9°C predicted) relative to its pyrrolidine analog (340.1°C) informs solvent selection and distillation parameters during scale-up purification .

Impurity Profiling and Analytical Method Development for RAR-Targeted APIs

As a documented intermediate in the synthesis of RAR-modulating terphenyl APIs, this compound may serve as a process-related impurity marker or starting material for impurity synthesis in analytical development [1]. The availability of batch-specific analytical characterization data (NMR, HPLC, GC) from qualified suppliers supports the establishment of reference standard purity profiles for method validation [2]. The compound's distinct chromatographic retention behavior (derived from its pyrrolidin-2-one carbonyl versus reduced pyrrolidine analogs) facilitates resolution from structurally related process impurities .

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